4,4-Dimethylcyclohexyl chloroformate
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Overview
Description
4,4-Dimethylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by a cyclohexane ring substituted with two methyl groups at the 4-position and a chloroformate group. It is a colorless, volatile liquid that degrades in moist air and is used as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylcyclohexyl chloroformate can be synthesized through the reaction of 4,4-dimethylcyclohexanol with phosgene in the presence of a base. The reaction typically occurs at a temperature range of 0°C to 60°C to produce the chloroformate ester .
Industrial Production Methods
In industrial settings, the preparation of aliphatic chloroformates, including this compound, involves the continuous introduction of a mixture of the hydroxyl compound, phosgene, a solvent, and an organic base into a flow reactor. This method ensures a unidirectional flowing reaction mixture, which is maintained at the desired temperature to produce high-purity chloroformates .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylcyclohexyl chloroformate undergoes several types of reactions, including:
Substitution Reactions: Reacts with amines to form carbamates and with alcohols to form carbonate esters.
Degradation: Alkyl chloroformate esters degrade to give the corresponding alkyl chloride and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with amines in the presence of a base to form carbamates.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
4,4-Dimethylcyclohexyl chloroformate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4-dimethylcyclohexyl chloroformate involves nucleophilic substitution reactions. The chloroformate group reacts with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbonate esters, respectively. The reaction typically proceeds via a substitution nucleophilic internal mechanism .
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: A simple example of a chloroformate ester used in organic synthesis.
Benzyl Chloroformate: Used to introduce the carboxybenzyl (Cbz) protecting group.
Fluorenylmethyloxycarbonyl Chloride: Used to introduce the FMOC protecting group.
Uniqueness
4,4-Dimethylcyclohexyl chloroformate is unique due to its specific structure, which includes a cyclohexane ring with two methyl groups at the 4-position. This structural feature can influence its reactivity and the types of products formed in its reactions, making it distinct from other chloroformates .
Properties
Molecular Formula |
C9H15ClO2 |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(4,4-dimethylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C9H15ClO2/c1-9(2)5-3-7(4-6-9)12-8(10)11/h7H,3-6H2,1-2H3 |
InChI Key |
RHKNEPCJKSKYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)OC(=O)Cl)C |
Origin of Product |
United States |
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